N-Ethyl-N-phenylurethane

Description

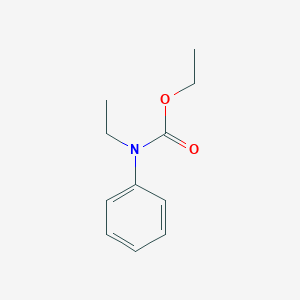

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-ethyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFYPTRGVWLMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143829 | |

| Record name | Carbanilic acid, N-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-75-8 | |

| Record name | Carbamic acid, N-ethyl-N-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilic acid, N-ethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-phenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilic acid, N-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethyl(phenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-PHENYLURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCE035VYFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBANILIC ACID, N-ETHYL-, ETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Spectroscopic and Structural Characterization Methodologies for N Ethyl N Phenylurethane

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within N-Ethyl-N-phenylurethane and for probing its conformational landscape.

Infrared (IR) Spectroscopic Analysis of Urethane (B1682113) Functional Groups

The infrared spectrum of this compound is distinguished by the characteristic absorption bands of the urethane linkage. The urethane functional group can be considered a hybrid of an ester and an amide, and its IR spectrum reflects this dual nature. spectroscopyonline.com

Key vibrational modes for the urethane group in this compound include:

N-H Stretching: In secondary urethanes like this compound, a single N-H stretching vibration is observed, typically in the range of 3340 to 3250 cm⁻¹. spectroscopyonline.com For a model compound, ethyl N-phenyl urethane, this band is found at 3313 cm⁻¹. researchgate.net The position of this band is sensitive to hydrogen bonding. osti.gov

C=O (Amide I) Stretching: The carbonyl stretching vibration is a strong and prominent feature in the IR spectrum of urethanes. For this compound, this band is expected around 1702 cm⁻¹. researchgate.net In a broader context for aryl carbamates, this absorption typically occurs between 1720 and 1734 cm⁻¹. nih.gov The presence of hydrogen bonding can cause this peak to shift to lower wavenumbers. spectroscopyonline.com

N-H Bending and C-N Stretching (Amide II and III): The Amide II band, a mix of N-H bending and C-N stretching, is found around 1530 cm⁻¹ for ethyl N-phenyl urethane. researchgate.net The Amide III band, which also arises from C-N stretching and N-H bending, is observed at 1228 cm⁻¹ and is noted to be strong. researchgate.net

C-O Stretching: The C-O stretching vibration, characteristic of the ester-like portion of the urethane, typically appears as a strong band in the 1300 to 1000 cm⁻¹ region. spectroscopyonline.com For ethyl N-phenyl urethane, a band at 1058 cm⁻¹ is attributed to the C-C-O stretch from the ethoxy group. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound and Related Urethanes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) in Ethyl N-phenyl urethane researchgate.net | Notes |

| N-H Stretch | 3340 - 3250 spectroscopyonline.com | 3313 | Sensitive to hydrogen bonding. osti.gov |

| C=O Stretch (Amide I) | 1720 - 1734 (Aryl Carbamates) nih.gov | 1702 | A strong absorption band. |

| N-H Bend/C-N Stretch (Amide II) | ~1530 | 1530 | A coupled vibration. |

| C-N Stretch/N-H Bend (Amide III) | ~1228 | 1228 | A strong absorption band. |

| C-O Stretch | 1300 - 1000 spectroscopyonline.com | 1058 | Characteristic of the ester portion. |

Investigation of Band Assignments and Conformational Insights in N-Phenylcarbamates

The vibrational spectra of N-phenylcarbamates, including this compound, provide valuable information about their conformational preferences. The planarity of the amide group within the urethane linkage can lead to different rotational isomers (rotamers). researchgate.netresearchgate.net These conformational differences can be manifested in the vibrational spectra.

The region around 1440 cm⁻¹ in the spectrum of ethyl N-phenyl urethane has been tentatively assigned to a CH-CH band, possibly corresponding to the C-C bond in the methylene (B1212753) bridge to the phenyl group. researchgate.net Detailed analysis of the vibrational bands, often aided by computational modeling, allows for a more precise assignment of the observed spectral features to specific vibrational modes of the molecule. researchgate.net

The study of N-substituted aryl carbamates has shown that the positions of the C=O and N-H stretching bands are sensitive to the electronic nature of the substituents on the aromatic ring. cdnsciencepub.com This sensitivity can be used to probe the electronic environment of the urethane group in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of this compound, providing detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a complete picture of the carbon and proton framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the protons of the phenyl group (in the aromatic region), and the N-H proton. The chemical shifts of these protons are influenced by their local electronic environment. For instance, in related carbamates, the amide protons are typically observed in the 4.5–5.0 ppm region. nih.gov

The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the urethane group, the carbons of the phenyl ring, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is particularly diagnostic for the urethane functionality.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) | Notes |

| Phenyl-H | 7.0 - 7.5 | 120 - 140 | The exact shifts depend on the substitution pattern and electronic effects. |

| N-H | 4.5 - 5.0 nih.gov | - | The chemical shift can be variable and concentration-dependent. |

| -CH₂- (Ethyl) | ~3.5 - 4.5 | ~40 - 50 | Coupled to the -CH₃ protons, appearing as a quartet. |

| -CH₃ (Ethyl) | ~1.0 - 1.5 | ~10 - 20 | Coupled to the -CH₂- protons, appearing as a triplet. |

| C=O (Urethane) | - | ~150 - 160 | Characteristic chemical shift for a carbamate (B1207046) carbonyl. |

Note: The predicted chemical shift ranges are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Application of NMR Shift Reagents in Spectral Clarification

In cases where NMR spectra exhibit signal overlap, particularly in the proton NMR, lanthanide shift reagents (LSRs) can be employed to induce chemical shift changes and resolve the overlapping signals. numberanalytics.comorganicchemistrydata.org LSRs are paramagnetic lanthanide complexes that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen of the urethane group in this compound. researchgate.netacs.org

The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. organicchemistrydata.org This property can be used to simplify complex spectra and aid in the assignment of protons that are spatially close to the coordination site. libretexts.org Europium-based shift reagents like Eu(fod)₃ are commonly used and typically induce downfield shifts. organicchemistrydata.orgrsc.org The use of chiral shift reagents can also allow for the differentiation of enantiomers in chiral carbamates. rsc.orggoogle.com

The interaction between the LSR and the carbamate can sometimes influence the conformational equilibrium of the molecule, a factor that must be considered when interpreting the results. acs.org

Non-Targeted NMR Mixture Analysis in Complex Samples

NMR spectroscopy is a powerful tool for the non-targeted analysis of complex mixtures containing this compound. researchgate.netresearchgate.net Because NMR is a quantitative technique, the signals in an NMR spectrum are directly proportional to the number of nuclei giving rise to those signals. This allows for the quantification of individual components in a mixture without the need for compound-specific calibration curves, provided an internal standard is used. youtube.com

In complex environmental or industrial samples, this compound may be present along with other related compounds or impurities. researchgate.net Non-targeted NMR analysis can help to identify and quantify these components simultaneously. nih.gov In situations with significant signal overlap, deconvolution algorithms can be applied to the NMR data to separate the contributions of individual components. mdpi.comrsc.orgnih.govnih.gov This approach involves fitting the experimental spectrum to a sum of individual spectral lines, allowing for the extraction of chemical shifts and integrals for each component in the mixture. researchgate.net

Advanced Spectroscopic Techniques for Mechanistic Pathways

Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical tool that provides insights into the sequence of molecular-level changes occurring during a process, such as polymer degradation, when subjected to an external perturbation like heat, radiation, or chemical exposure. researchgate.net By spreading spectral data, typically from FTIR or Raman spectroscopy, onto a second dimension, 2D-COS can resolve overlapping bands and determine the order of chemical reactions. researchgate.netresearchgate.net

In the context of polyurethane degradation, small molecules like this compound serve as invaluable analogues. Studying the degradation of such model compounds simplifies the complex polymer system, allowing for a focused investigation of the urethane linkage's stability and reaction pathways. komatsu.jp The degradation of polyurethane often initiates at the urethane group, which can break down into an isocyanate, alcohol, secondary amine, and carbon dioxide. nih.gov

A hypothetical 2D-COS study on this compound under thermal stress would involve collecting time-dependent IR spectra as the temperature is increased. The resulting synchronous and asynchronous correlation maps would reveal the sequence of bond scission and formation. For instance, analysis of the carbonyl (C=O) and N-H stretching regions can differentiate between the degradation of hydrogen-bonded and free urethane groups. Studies on polyurethane systems have shown that the hard segments, where urethane linkages are concentrated, tend to degrade first. researchgate.net

Table 1: Hypothetical 2D-COS IR Analysis of this compound Thermal Degradation

| Spectral Region (cm⁻¹) | Assignment | Expected 2D-COS Observation | Inferred Mechanistic Step |

| ~1730 | Free C=O stretch | Intensity decreases early in the process. | Scission of non-hydrogen-bonded urethane linkage. |

| ~1705 | H-bonded C=O stretch | Intensity decrease follows the free C=O change. | Scission of hydrogen-bonded urethane linkage. |

| ~3320 | N-H stretch | Intensity decreases concurrently with C=O changes. | Cleavage of the N-C bond of the urethane group. |

| ~2270 | Isocyanate (N=C=O) stretch | Intensity increases following urethane degradation. | Formation of phenyl isocyanate as a degradation product. |

| ~1595 | Urea (B33335) C=O stretch | Intensity may increase in later stages. | Secondary reactions of isocyanate with amine byproducts. core.ac.uk |

The cross-peaks in the 2D-COS spectra would provide a definitive order of these events. For example, a positive synchronous cross-peak between the urethane C=O and isocyanate N=C=O bands, coupled with a specific sign in the asynchronous map, would confirm the precursor-product relationship during degradation. Such studies on analogues are critical for building robust kinetic models for the hydrolysis and thermal degradation of polyurethane elastomers. komatsu.jp

Crystallographic and Solid-State Conformation Investigations

Studies on compounds like Phenyl N-phenylcarbamate reveal that the aromatic rings attached to the urethane linkage are often not coplanar. nih.govscienceopen.comdntb.gov.ua In Phenyl N-phenylcarbamate, the two phenyl rings are oriented at a significant dihedral angle relative to each other. nih.govscienceopen.comdntb.gov.ua The crystal packing is typically stabilized by intermolecular hydrogen bonds, most commonly an N-H···O interaction between the urethane groups of adjacent molecules, forming polymeric chains in the crystal lattice. nih.govscienceopen.comdntb.gov.ua

The conformation of the central carbamate group itself is of significant interest. In related structures like tert-butyl N-benzoyl-N-phenylcarbamate, the core amide bond (C-N) is observed to be unusually long, which is a key factor in its chemical reactivity. iucr.org For this compound, it is anticipated that the ethyl and phenyl groups attached to the nitrogen atom will influence the planarity of the urethane moiety and the rotational barriers around the N-C and C-O bonds. The solid-state conformation of segmented polyurethanes is known to be influenced by the structure of both the hard and soft segments. tandfonline.com

Table 2: Crystallographic Data for an Analogue Compound: Phenyl N-phenylcarbamate

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₁NO₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.govscienceopen.com |

| a (Å) | 9.4734 (9) | nih.govscienceopen.com |

| b (Å) | 19.5825 (17) | nih.govscienceopen.com |

| c (Å) | 5.8509 (5) | nih.govscienceopen.com |

| Dihedral Angle (Ring A vs. Ring B) | 42.52 (12)° | nih.govscienceopen.com |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds | nih.govscienceopen.com |

Applications of N Ethyl N Phenylurethane in Advanced Chemical Synthesis and Materials Science Research

Role as a Chemical Intermediate in Complex Organic Synthesis

While the urethane (B1682113) group is generally stable, its formation and subsequent reactions are fundamental to organic synthesis. Urethane compounds are often used as protecting groups for amines and as intermediates in the production of other functional groups. Phenylurethane compounds, for instance, can serve as intermediates in the synthesis of asymmetric urea (B33335) compounds. In these processes, a phenylurethane is reacted with an amino compound to form the desired urea derivative.

N-Ethyl-N-phenylurethane, as a disubstituted carbamate (B1207046), lacks the N-H proton, which makes it less reactive than primary or secondary urethanes in reactions such as allophanate (B1242929) formation. Its primary role as an intermediate is often associated with the synthesis of molecules where the ethylphenylamino carbonyl moiety is a required structural component. However, detailed research highlighting this compound as a key intermediate in multi-step, complex organic syntheses is not extensively documented in publicly available literature. Its utility is more pronounced in the context of polymer chemistry and analytical applications.

Utilization in Polymer and Material Science Applications

The chemistry of urethanes is central to polymer science, particularly in the production of polyurethanes. This compound serves as a model compound and a reactive component in specific research applications within this field.

As a Building Block for Polymers and Coatings Research

The direct application of this compound as a primary monomer for high molecular weight polymers is limited due to its lack of multiple reactive functional groups. However, its chemical structure is relevant in the study of polymer properties. In coatings, urethane linkages are crucial for providing durability, flexibility, and chemical resistance. Research into model compounds like this compound helps in understanding the spectroscopic and thermal properties of the urethane groups within a polymer matrix. It can also be investigated as a plasticizer or a modifying agent in certain polymer formulations, where its introduction could alter the physical properties of the final material.

Reactivity in Polyurethane Assembly and Allophanate Formation

In polyurethane synthesis, the primary reaction is between an isocyanate and a polyol to form urethane linkages. A significant secondary reaction involves the further reaction of the newly formed urethane group with another isocyanate molecule to create an allophanate linkage. ebrary.netresearchgate.net This reaction is particularly relevant when an excess of isocyanate is used or at elevated temperatures. ebrary.netresearchgate.net

The hydrogen atom on the urethane's nitrogen is the site of this reaction. Since this compound is an N-substituted urethane, it does not possess this reactive hydrogen and therefore cannot form an allophanate. However, its structural analog, N-phenylurethane (ethyl phenylcarbamate), which does have an N-H bond, readily undergoes this reaction. researchgate.netresearchgate.net The study of model compounds is crucial for understanding these side reactions, which can lead to cross-linking in the polymer, significantly affecting the material's mechanical properties. ebrary.net The formation of allophanates is often considered a side reaction but can be intentionally promoted to increase the cross-link density and improve polymer properties. ebrary.net This reaction is reversible at higher temperatures (above 100-150°C), which can impact the thermal processing of polyurethanes. ebrary.net

| Reactant 1 | Reactant 2 | Product | Significance |

|---|---|---|---|

| N-Phenylurethane | Phenyl Isocyanate (excess) | Diphenyl Allophanate | Cross-linking in polyurethanes, increased rigidity. ebrary.netresearchgate.net |

Chemical Modification of Biopolymers with N-Phenylurethane Moieties

Biopolymers such as starch, cellulose, and chitosan (B1678972) are often chemically modified to enhance their properties for various applications. nih.gov One common modification involves reacting the hydroxyl (-OH) or amine (-NH2) groups present on these natural polymers with isocyanates to introduce urethane linkages. nih.govnih.gov

To introduce N-phenylurethane moieties onto a biopolymer, a reagent like phenyl isocyanate would be used. The isocyanate group (-NCO) reacts with the hydroxyl groups of the biopolymer to form a carbamate (urethane) linkage. This modification can increase the hydrophobicity and alter the mechanical properties of the biopolymer. nih.gov For example, modifying thermoplastic starch with di-isocyanates can enhance its tensile strength and modulus. nih.gov

It is important to clarify that this compound itself is not the reagent used for this modification. Rather, the resulting chemical structure on the biopolymer is an N-phenylurethane moiety.

Fabrication and Characterization of Hybrid Organic-Inorganic Materials

Organic-inorganic hybrid materials are composites that combine the properties of both components, such as the flexibility of an organic polymer with the rigidity and thermal stability of an inorganic material like silica (B1680970). mdpi.com The sol-gel process is a common method for creating these hybrids, often using organoalkoxysilanes as precursors. mdpi.comresearchgate.net

Urethane functionalities are incorporated into these materials to facilitate compatibility and covalent bonding between the organic and inorganic phases. This is often achieved by using precursors like 3-isocyanatopropyltriethoxysilane, which can react with organic polymers and also form a silica network through the hydrolysis and condensation of its triethoxysilane (B36694) group. osti.gov While the urethane linkage is a key component in the design of many hybrid materials, specific research detailing the direct use of this compound in the fabrication of these materials is not prominent. Its role would likely be as a model compound to characterize the behavior of urethane groups within the hybrid matrix.

This compound as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of substances in a sample. This compound is sold by chemical suppliers as a reference material, including as an environmental and pharmaceutical reference standard. pharmaffiliates.compharmaffiliates.com

Its well-defined chemical and physical properties allow it to be used in various analytical techniques. For instance, in chromatography (e.g., HPLC), it can be used to calibrate the instrument and as a benchmark for identifying and quantifying related compounds in environmental or industrial samples. Its distinct mass spectrum and NMR spectrum serve as reliable references for structural elucidation. pharmaffiliates.com

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1013-75-8 | pharmaffiliates.compharmaffiliates.comnih.gov |

| Molecular Formula | C11H15NO2 | pharmaffiliates.comnih.govnih.gov |

| Molecular Weight | 193.24 g/mol | pharmaffiliates.comnih.govnih.gov |

| IUPAC Name | ethyl N-ethyl-N-phenylcarbamate | nih.gov |

Theoretical and Computational Investigations of N Ethyl N Phenylurethane Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. For N-Ethyl-N-phenylurethane, methods like Density Functional Theory (DFT) are employed to model its molecular geometry, orbital energies, and charge distribution.

The carbamate (B1207046) group (-N(R)-C(=O)O-) in this compound exhibits a planar geometry due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, leading to a restricted rotation and influencing the molecule's conformational flexibility. acs.orgnih.gov This resonance stabilization is a key feature of carbamates, contributing to their chemical stability compared to esters. nih.gov

Computational methods can precisely quantify parameters that serve as reactivity descriptors. These descriptors are critical for predicting how this compound will interact with other chemical species. Theoretical studies on homologous N-aryl carbamates have successfully correlated such indices with experimental reaction rates. researchgate.net For instance, the electrostatic potential at the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are strong indicators of susceptibility to nucleophilic attack. A lower LUMO energy suggests higher electrophilicity and greater reactivity. nih.gov

Key electronic properties for a carbamate like this compound, which can be determined through quantum chemical calculations, are summarized in the table below.

| Calculated Property | Significance in Reactivity Prediction |

|---|---|

| HOMO Energy (Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons; relevant for reactions with electrophiles. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept electrons; a lower energy suggests higher reactivity towards nucleophiles. nih.gov |

| Atomic Charges (e.g., NBO, Hirshfeld) | Reveals the electron distribution and identifies electrophilic (positive charge) and nucleophilic (negative charge) centers within the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative potential on the molecule's surface, visually indicating sites for electrophilic and nucleophilic attack. researchgate.net |

| Global Electrophilicity Index (ω) | A global reactivity descriptor that quantifies the electrophilic nature of the molecule as a whole. researchgate.net |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

These calculations provide a foundational, atom-level understanding that underpins the modeling of more complex chemical phenomena.

Computational Modeling of Reaction Mechanisms and Kinetic Profiles

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions involving this compound, particularly its formation and degradation. The hydrolysis of carbamates is a key degradation pathway that has been studied computationally for analogous structures.

For N,N-disubstituted aryl carbamates like this compound, alkaline hydrolysis is proposed to proceed via a direct nucleophilic addition-elimination mechanism (BAc2). nih.govnih.gov In this pathway, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This leads to the formation of a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the aryl-oxygen bond, releasing an ethoxide anion and forming N-ethyl-N-phenylcarbamic acid, which would then likely decarboxylate.

In contrast, for N-monosubstituted carbamates (which have a proton on the nitrogen), an alternative elimination-addition (E1cB) mechanism can occur. nih.govnih.gov This pathway involves the initial deprotonation of the nitrogen, followed by the elimination of the phenolate (B1203915) leaving group to form a highly reactive isocyanate intermediate. nih.gov The presence of the N-ethyl group in this compound precludes this E1cB pathway, making the BAc2 mechanism the more probable route for its hydrolysis.

Computational modeling can generate a complete kinetic profile of such a reaction by:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

Frequency Calculations: Confirming that reactants and products are energy minima and that transition states are first-order saddle points (having exactly one imaginary frequency). These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.

From these computed energy profiles, theoretical rate constants can be estimated using principles like Transition State Theory (TST).

Elucidation of Structure-Reactivity and Structure-Property Relationships within Carbamate Homologues

The chemical behavior of this compound is best understood by comparing it with its homologues. Computational studies allow for systematic modifications to the molecular structure to elucidate clear structure-reactivity and structure-property relationships.

The substituents on both the nitrogen and the ester oxygen atoms significantly influence the carbamate's stability and reactivity.

N-Substitution: The presence of two substituents on the nitrogen (an ethyl and a phenyl group) in this compound sterically hinders the approach of nucleophiles to the carbonyl carbon compared to N-monosubstituted or unsubstituted carbamates. Electronically, the phenyl group can withdraw some electron density from the nitrogen, though its orientation relative to the carbamate plane is crucial. Computational studies on N-phenyl diacetamide (B36884) show that if the phenyl ring is oriented perpendicularly, its electronic delocalization with the nitrogen lone pair is prevented. mdpi.com

O-Substitution: The nature of the group attached to the ester oxygen is critical for hydrolytic stability. Aryl carbamates, such as those with a phenyl group, are generally more reactive towards hydrolysis than their alkyl counterparts. nih.gov This increased reactivity is due to the phenoxide ion being a better leaving group than an alkoxide ion.

Computational studies on various series of carbamates have established quantitative relationships. For example, research on O-methyl-N-aryl carbamates demonstrated that electron-withdrawing substituents on the aryl ring facilitate reactions at the carbonyl center, a relationship that can be described by the Hammett equation. rsc.org Similarly, the electrophilicity of the carbamate group, which can be calculated and ranked computationally, has been shown to correlate with the rate of alkaline hydrolysis. nih.gov

| Carbamate Homologue | Structural Difference from this compound | Predicted Impact on Reactivity/Properties |

|---|---|---|

| Ethyl N-phenylcarbamate | N-H instead of N-Ethyl | Allows for E1cB hydrolysis mechanism; more susceptible to base-catalyzed degradation. nih.gov Can act as a hydrogen bond donor. nih.gov |

| Methyl N-Ethyl-N-phenylcarbamate | O-Methyl instead of O-Ethyl | Minor change in steric bulk and electronics; expected to have very similar reactivity. |

| Ethyl N-Ethyl-N-cyclohexylcarbamate | N-Cyclohexyl instead of N-Phenyl | N-cyclohexyl group is electron-donating (vs. withdrawing phenyl), decreasing the electrophilicity of the carbonyl carbon and likely reducing hydrolysis rates. |

| Phenyl N-Ethyl-N-phenylcarbamate | O-Phenyl instead of O-Ethyl | Phenoxide is a better leaving group than ethoxide, leading to significantly higher susceptibility to hydrolysis. nih.gov |

These relationships are vital for designing carbamates with specific stability profiles or for predicting the behavior of existing compounds like this compound based on data from its analogues.

Predictive Models for Compound Behavior in Simulated Chemical Environments

Beyond fundamental reactivity, computational models can predict the broader behavior of this compound in complex, simulated environments. These models integrate calculated physicochemical properties with environmental parameters to forecast its fate, transport, and potential interactions.

One major application is in predicting the environmental fate of the compound. Multimedia fugacity-based models, for example, use properties like vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow) to estimate how a chemical will distribute among different environmental compartments such as air, water, soil, and sediment. researchgate.netresearchgate.net A review of the N-phenyl carbamate chlorpropham (B1668850) highlights that its degradation and partitioning are influenced by processes like hydrolysis, photolysis, and biolysis, all of which can be modeled. nih.gov

For this compound, these models could simulate:

Persistence: By combining partitioning data with estimated degradation rates (from hydrolysis and predicted biodegradation), its half-life in different environmental media can be calculated.

Transport: Models can predict whether the compound is likely to remain in soil, leach into groundwater, or volatilize into the atmosphere.

Bioaccumulation: Using the calculated Kow, its potential to accumulate in the fatty tissues of organisms can be estimated.

Furthermore, machine learning approaches are emerging as powerful predictive tools. Platforms like BiodegPred use a chemical's structure (as a SMILES string) to predict its biodegradability and potential toxicity by comparing it to a large database of experimentally tested compounds. nih.gov Such a model could provide a rapid assessment of the environmental profile of this compound without the need for extensive laboratory testing. These predictive tools are essential for proactive chemical risk assessment and management. rsc.org

Advanced Research Directions and Future Outlook for N Ethyl N Phenylurethane

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of urethanes often involves isocyanates, which are derived from the highly toxic chemical phosgene. mdpi.com Modern research is intensely focused on developing safer, more sustainable, non-isocyanate polyurethane (NIPU) pathways that are applicable to the synthesis of N-Ethyl-N-phenylurethane.

One of the most promising non-isocyanate routes involves the reaction of cyclic carbonates with amines. mtak.huresearchgate.netnih.gov This method, known as aminolysis, produces polyhydroxyurethanes and is advantageous as it can often proceed without a catalyst. mtak.hu Another significant area of research is transurethanization, where dialkylurethanes react with diols, or a bishydroxyurethane undergoes self-polycondensation, often catalyzed by less toxic metal compounds like those based on bismuth. mdpi.com

Furthermore, the direct utilization of carbon dioxide (CO2) as a C1 building block is a cornerstone of green synthesis for carbamates. rsc.org Research has demonstrated the synthesis of carbamates from CO2, amines, and alcohols, offering a halogen-free and sustainable alternative. rsc.org Catalytic systems are crucial in these processes, with various catalysts being explored to improve yield and reaction conditions. For instance, a method for preparing N-substituted ethyl carbamates uses an isocyanate raw material with a Reformatzky reagent under mild conditions, resulting in a high-purity product. google.com

| Synthetic Methodology | Description | Key Advantages | Research Focus |

| Non-Isocyanate Routes (e.g., Carbonate & Amine) | Reaction of cyclic carbonates with primary amines (aminolysis) to form hydroxyurethane linkages. | Avoids toxic phosgene and isocyanates; can be catalyst-free. mtak.hu | Development of bio-based cyclic carbonates and diamines. |

| Transurethanization | Polycondensation of dialkyl urethanes with diols or self-polycondensation of bishydroxyurethanes. | Can produce high molecular weight polymers; potential for safer catalysts (e.g., Bismuth compounds). mdpi.com | Discovery of new, efficient, and non-toxic catalysts. |

| CO2 Utilization | Direct synthesis from carbon dioxide, an amine, and an alcohol. | Utilizes a renewable, abundant, and non-toxic feedstock; halogen-free process. rsc.org | Enhancing catalyst efficiency and reaction rates under mild conditions. |

| Catalytic Alcoholysis of Urea (B33335) | Using urea as a carbonyl source to react with alcohols, catalyzed by supported metal oxides. | Urea is an inexpensive and readily available raw material. mdpi.com | Improving catalyst stability, reusability, and scalability. mdpi.com |

| Hofmann Rearrangement (Green Variant) | A one-pot, two-step process starting from aromatic amides using oxone and potassium chloride. | Avoids many toxic and expensive reagents associated with traditional methods. nih.gov | Broadening the substrate scope for various N-aryl carbamates. nih.gov |

Exploration of this compound in Advanced Functional Materials

While specific research on this compound in advanced materials is nascent, its structure as a substituted carbamate (B1207046) suggests significant potential. Carbamate-containing molecules are being explored in various fields due to their chemical stability and capacity for hydrogen bonding.

This compound could serve as a functional monomer or a chain extender in the synthesis of novel polyurethanes. The presence of the N-phenyl group can impart rigidity and specific thermal properties to the polymer backbone, while the N-ethyl group can influence solubility and processing characteristics. These tailored polymers could find applications in high-performance coatings, adhesives, or elastomers.

Moreover, the field of supramolecular chemistry offers intriguing possibilities. Phenylcarbamate derivatives have been shown to form host-guest complexes through noncovalent interactions, driven by conformational changes in the carbamate group. nih.gov This suggests that this compound could be designed as a molecular receptor for specific guest molecules, leading to applications in separation science or the development of responsive materials. nih.gov

| Potential Application Area | Rationale for this compound | Research Direction |

| Polymer Building Block | The aromatic (phenyl) and aliphatic (ethyl) groups can be used to tune polymer properties like rigidity, thermal stability, and solubility. | Synthesis of novel polyurethanes or other polymers incorporating this compound as a monomer or modifier. |

| Supramolecular Chemistry | Phenylcarbamate structures can participate in host-guest complexation through hydrogen bonding and conformational changes. nih.gov | Design and synthesis of this compound-based receptors for selective molecular recognition and sensing. |

| Organic Synthesis Intermediate | The carbamate group is a versatile functional group in organic chemistry, serving as a precursor for other functionalities. | Use as a key intermediate in the non-phosgene synthesis of isocyanates or other valuable chemical compounds. rsc.org |

| Biologically Active Materials | Carbamate and dithiocarbamate structures are found in compounds with antimicrobial and cytotoxic activities. mdpi.comresearchgate.net | Investigation into the biological properties of this compound and its derivatives for potential biomedical or agricultural applications. |

Interdisciplinary Research Integrating this compound into Complex Systems

The future of materials science lies in the integration of chemical compounds into complex, functional systems. The unique electronic and structural characteristics of this compound make it a candidate for interdisciplinary research spanning chemistry, physics, and biology.

One potential avenue is in the development of chemical sensors. The phenyl ring and the carbamate group's polarity could allow for specific interactions with analytes, leading to a detectable signal (e.g., optical or electrical change). This could involve integrating the molecule into conductive polymers or onto nanoparticle surfaces.

In the realm of "smart" materials, this compound could be incorporated into polymer networks that respond to external stimuli such as light, pH, or temperature. The carbamate linkage's stability and the potential for tailored intermolecular interactions could be harnessed to create materials with tunable mechanical or optical properties. Furthermore, related dithiocarbamate complexes have been studied for their antimicrobial and cytotoxicity properties, suggesting that this compound derivatives could be explored in biomedical applications, such as in drug delivery systems or as components of antimicrobial surfaces. researchgate.net

| Interdisciplinary Field | Potential Role of this compound | Research Objective |

| Materials Science & Engineering | Component in stimuli-responsive polymers or "smart" materials. | Develop materials that change properties (e.g., shape, color) in response to environmental triggers by leveraging the carbamate group's interactions. |

| Sensor Technology | Active layer or recognition element in chemical sensors. | Design sensors where the interaction of an analyte with the this compound molecule produces a measurable signal. |

| Biomedical Chemistry | Scaffold for developing new biologically active compounds. | Synthesize and screen derivatives for potential therapeutic or antimicrobial properties, inspired by related carbamate structures. mdpi.comresearchgate.net |

| Environmental Science | Building block for designing degradable polymers. | Investigate the lifecycle of polymers made with this compound to create materials that break down into non-harmful substances after use. |

Green Chemistry Principles in Urethane (B1682113) Synthesis and Application

The application of green chemistry principles is paramount for the future of chemical manufacturing. The synthesis of this compound and related compounds is increasingly being evaluated through this lens. The 12 principles of green chemistry provide a framework for creating more sustainable chemical processes.

Key principles relevant to urethane synthesis include waste prevention, maximizing atom economy, and designing less hazardous chemical syntheses. nih.gov The shift from phosgene-based isocyanates to non-isocyanate routes is a prime example of applying these principles. nih.gov Using CO2 as a raw material exemplifies the use of renewable feedstocks and designing for energy efficiency. rsc.org

Catalysis plays a central role, with research focused on developing highly efficient and selective catalysts that can be easily separated and reused, aligning with the principle of using catalytic reagents over stoichiometric ones. mdpi.com Furthermore, designing urethanes and polyurethanes for degradation after their service life is a critical long-term goal to mitigate plastic pollution. This involves creating chemical structures that are susceptible to environmental degradation into benign substances.

| Green Chemistry Principle | Application in this compound Synthesis | Example Strategy |

| 1. Prevent Waste | Design synthetic routes that produce minimal byproducts. | Utilize non-isocyanate pathways like the carbonate-amine reaction which have high atom economy. nih.gov |

| 3. Less Hazardous Synthesis | Avoid the use and generation of toxic substances. | Eliminate the use of phosgene by adopting CO2-based or other non-isocyanate methods. mdpi.comrsc.org |

| 7. Use of Renewable Feedstocks | Utilize raw materials that are renewable rather than depleting. | Develop synthesis routes that use CO2 or bio-derived alcohols and amines. rsc.org |

| 9. Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. | Employ reusable solid acid or metal-based catalysts to facilitate the reaction. mdpi.com |

| 10. Design for Degradation | Create products that break down into harmless substances after use. | Incorporate linkages into urethane structures that are susceptible to hydrolysis or biodegradation. |

Q & A

Basic Research Question

- Data Organization : Store raw spectra, chromatograms, and calibration curves in appendices, with processed data in the main text .

- Metadata : Record instrument parameters (e.g., column type, detector settings) and environmental conditions (e.g., temperature, humidity) .

How can computational modeling predict the reactivity of this compound in novel chemical reactions?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic attack sites (e.g., carbonyl carbon) .

- Validation : Compare predicted reaction pathways with empirical outcomes from small-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.